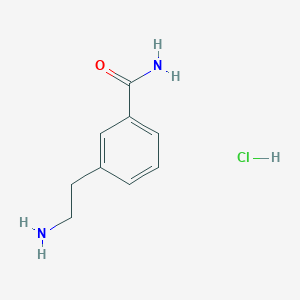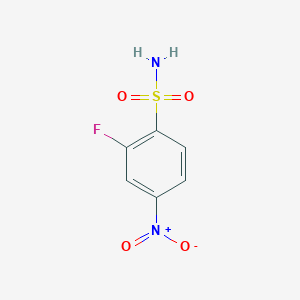
2-(Piperazin-1-ylcarbonyl)phenol hydrochloride
Vue d'ensemble
Description
2-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . It is commonly used as a building block in the synthesis of various drugs and compounds.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group) linked to a piperazine ring via a carbonyl group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved information. It is known to be a solid at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition :
- Benzimidazole derivatives, including compounds structurally related to 2-(Piperazin-1-ylcarbonyl)phenol hydrochloride, have been studied for their effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid solutions. These inhibitors exhibit high corrosion inhibition efficiency, which increases with the concentration of inhibitors (Yadav et al., 2016).
Synthesis and Evaluation of Novel Derivatives :
- Novel derivatives structurally similar to this compound have been synthesized and evaluated for various pharmacological activities, including antidepressant and antianxiety effects in animal models (Kumar et al., 2017).
Molecular Docking and Anticancer Activity :
- Research has been conducted on copper(II) complexes involving ligands similar to this compound. These studies focus on their binding to DNA/protein, molecular docking, and potential in vitro anticancer activity (Manna et al., 2019).
Electrochemical Studies :
- Electrochemical oxidation of compounds related to this compound has been studied, particularly in the synthesis of bisindolyl-p-quinone derivatives. This research explores the unique regioselectivity in their synthesis (Amani et al., 2012).
Drug Repurposing for Antitumor Agents :
- Phenothiazines, including compounds structurally related to this compound, have been repurposed to develop novel antitumor agents. This involves targeting various signaling pathways in cancer cells (Wu et al., 2016).
Study of Substance Stability under Stressful Conditions :
- The stability of pharmaceutical substances structurally similar to this compound has been studied under various stressful conditions, providing insights into the stability and degradation of such compounds (Gendugov et al., 2021).
Luminescent Properties and Electron Transfer Studies :
- Piperazine substituted naphthalimide compounds, similar in structure to this compound, have been synthesized and studied for their luminescent properties and potential in photo-induced electron transfer applications (Gan et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
(2-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKANCGPTBVSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



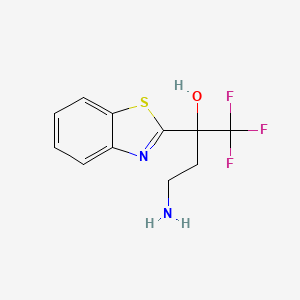
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)
![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)
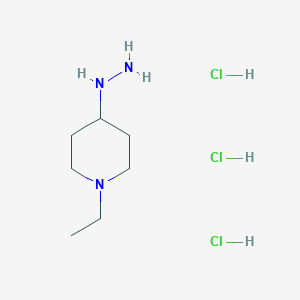
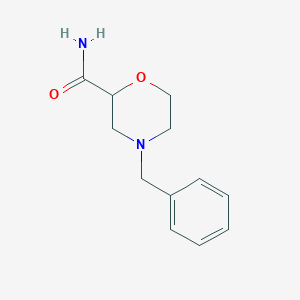
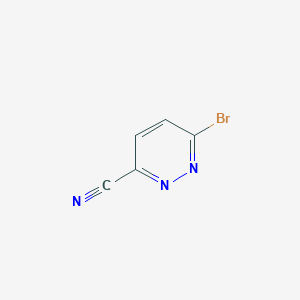
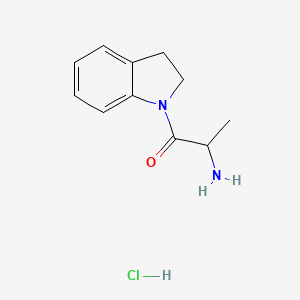
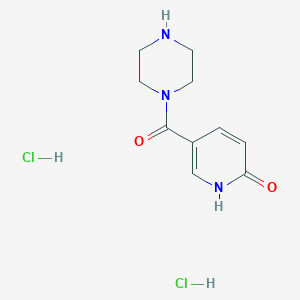
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)
![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)
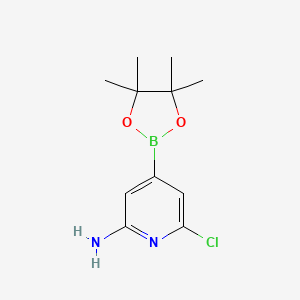
![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)
